molecular formula C6H9NO3 B15072460 (2-Oxoazetidin-1-yl)methyl acetate

(2-Oxoazetidin-1-yl)methyl acetate

Cat. No.: B15072460
M. Wt: 143.14 g/mol
InChI Key: QLFGIUDNUJWPKV-UHFFFAOYSA-N
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Description

(2-Oxoazetidin-1-yl)methyl acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxoazetidin-1-yl)methyl acetate typically involves the reaction of azetidine derivatives with acetic anhydride. One common method is the acetylation of (2-Oxoazetidin-1-yl)methanol using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-Oxoazetidin-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

(2-Oxoazetidin-1-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Oxoazetidin-1-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar structural features.

    (2-Oxoazetidin-1-yl)acetic acid: A related compound with an acetic acid group instead of an acetate group.

    (2-Oxoazetidin-1-yl)methyl chloride: A derivative with a chloride group instead of an acetate group.

Uniqueness

(2-Oxoazetidin-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its acetate group makes it more reactive in nucleophilic substitution reactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2-oxoazetidin-1-yl)methyl acetate

InChI

InChI=1S/C6H9NO3/c1-5(8)10-4-7-3-2-6(7)9/h2-4H2,1H3

InChI Key

QLFGIUDNUJWPKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN1CCC1=O

Origin of Product

United States

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